F-461 (3-Diethylamino-2,2-dimethylpropyl 5-(p-nitrophenyl)-2-furoate hydrochloride) is a synthetic organic compound identified in pharmacological studies as a potential therapeutic agent. [, ] It exhibits a range of pharmacological properties, making it a subject of interest in various scientific research fields.
3-Piperidinyl 2-furoate hydrochloride is a chemical compound with the molecular formula and is identified by the CAS number 1220037-16-0. This compound is classified as an organic salt, specifically a furoate, which is derived from furoic acid. It features a piperidine ring, which contributes to its pharmacological properties. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water and making it suitable for various applications in medicinal chemistry.
The synthesis of 3-Piperidinyl 2-furoate hydrochloride can be achieved through several methods. One common approach involves the reaction of piperidine with 2-furoic acid, followed by the addition of hydrochloric acid to form the hydrochloride salt. The general reaction can be outlined as follows:
The reaction typically requires controlled temperature and may involve solvent systems such as dichloromethane or ethanol to facilitate the reaction. Reaction times can vary from several hours to overnight, depending on the specific conditions employed.
The molecular structure of 3-Piperidinyl 2-furoate hydrochloride consists of a piperidine ring attached to a furoate moiety. The furoate part includes a furan ring with a carboxylate group, which is essential for its biological activity.
The compound has a melting point that typically ranges around 150-160 °C, indicating good thermal stability for storage and handling.
3-Piperidinyl 2-furoate hydrochloride can participate in various chemical reactions due to its functional groups. Key reactions include:
These reactions often require specific conditions such as temperature control and appropriate catalysts or solvents to optimize yields and selectivity.
The mechanism of action for 3-Piperidinyl 2-furoate hydrochloride primarily relates to its interaction with biological targets, particularly in neurological pathways. It is believed to act as an antagonist at certain receptors, influencing neurotransmitter release and modulating synaptic activity.
Studies indicate that compounds with similar structures exhibit activity at serotonin and dopamine receptors, suggesting potential applications in treating mood disorders and other neuropsychiatric conditions.
3-Piperidinyl 2-furoate hydrochloride has several scientific uses:
This compound's unique structure allows it to be explored further for its potential benefits in drug development and medicinal chemistry applications.
The synthesis typically employs a convergent approach, commencing with separate preparation of the piperidine and furoate precursors. The piperidine ring is constructed via Mannich-type condensations involving furfural derivatives, ammonium acetate, and ketones, yielding 2,6-di(furan-2-yl)piperidin-4-ones as key intermediates [4]. Subsequent selective reduction or functionalization at the C3 position is critical. For esterification, activated ester protocols are favored: 2-furoyl chloride reacts with N-protected 3-hydroxypiperidine (e.g., using tert-butyloxycarbonyl (Boc) groups), followed by acidic deprotection and hydrochlorination. This method achieves yields of 68–75% but requires stringent anhydrous conditions to suppress hydrolysis [3] [9].
An alternative one-pot cascade utilizes biomass-derived furfural, exploiting Brønsted acid-catalyzed ring rearrangement. Furfural undergoes reductive amination with ammonia, forming furfurylamine, which is hydrogenated to tetrahydrofurfurylamine. Under acidic conditions (e.g., triflic acid), this intermediate rearranges to piperidine, concurrently esterified with 2-furoic acid. Though atom-economical, this route faces selectivity challenges, with yields rarely exceeding 50% due to oligomerization [1] [5].
Table 2: Comparative Analysis of Synthetic Routes
Method | Key Steps | Yield Range | Primary Limitations |
---|---|---|---|
Activated Ester (Stepwise) | 1. Piperidine synthesis 2. Boc protection 3. Esterification 4. Deprotection/HCl salt formation | 68–75% | Moisture sensitivity; multiple purifications |
Acid-Catalyzed Cascade | 1. Furfural amination 2. Hydrogenation 3. Ring rearrangement/esterification | 40–50% | Competing oligomerization; selectivity issues |
Mannich Condensation | 1. Furfural + ammonium acetate + ketone 2. Selective reduction to 3-piperidinol | 55–60% | Low regioselectivity; requires functional group adjustment |
Yield optimization hinges on intermediate purification. For instance, chromatographic separation of the 3-hydroxypiperidine intermediate before esterification elevates final purity to >98%, albeit increasing process time [4].
Esterification leverages both homogeneous and heterogeneous catalysts:
Hydrochloride salt formation typically employs gaseous HCl in anhydrous ethereal solvents (e.g., diethyl ether or THF). This exothermic process requires controlled addition at 0–5°C to prevent aggregation. Alternatively, HCl-dioxane solutions offer safer handling, with crystallization from acetone/ethanol mixtures yielding >99% pure hydrochloride salt [3] [9].
Table 3: Catalytic Systems for Key Synthetic Steps
Catalyst | Reaction Step | Conditions | Efficiency |
---|---|---|---|
pTSA (5 mol%) | Esterification | Toluene, 110°C, 24 h | ≤60% conversion |
AlCl₃ (5 mol%) | Esterification | Toluene, 60°C, 4 h | 85% conversion |
Ru₁Co₄₀/HAP | Piperidine ring formation | H₂ (20 bar), 180°C, 14 h | 93% yield |
Gaseous HCl | Salt formation | Diethyl ether, 0°C, 1 h | >95% crystallization |
Solvent polarity profoundly influences esterification kinetics and salt crystallization:
Temperature critically controls selectivity:
Table 4: Solvent and Temperature Optimization Profiles
Reaction Step | Optimal Solvent | Temperature | Yield Impact |
---|---|---|---|
Esterification | Toluene | 60°C | 85% (AlCl₃-catalyzed) |
DMF | 80°C | 65% (increased side products) | |
HCl Salt Formation | Diethyl ether | 0–5°C | >90% crystallization yield |
Ethanol/acetone | 25°C | 80–85% (with aggregation issues) |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9